![molecular formula C17H12ClFN2 B2843046 [(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine CAS No. 329718-92-5](/img/structure/B2843046.png)
[(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine is a synthetic organic compound that features a quinoline ring substituted with a chloro group at the 2-position and a fluorophenyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Chlorination: The quinoline ring is then chlorinated at the 2-position using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of the Imine: The final step involves the condensation of the 2-chloroquinoline with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide (NaOH) to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imine linkage, leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
Oxidation: Oxidized derivatives such as quinoline N-oxides.
Reduction: The corresponding amine derivative.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its quinoline core is a common motif in many biologically active compounds, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require specific electronic properties imparted by the quinoline and fluorophenyl groups.
Mecanismo De Acción
The mechanism by which [(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro groups can enhance binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- [(2-Chloroquinolin-3-yl)methylidene][(4-chlorophenyl)methyl]amine
- [(2-Chloroquinolin-3-yl)methylidene][(4-bromophenyl)methyl]amine
- [(2-Chloroquinolin-3-yl)methylidene][(4-methylphenyl)methyl]amine
Uniqueness
[(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine is unique due to the presence of the fluorophenyl group, which can significantly influence its electronic properties and biological activity. Fluorine atoms are known to enhance metabolic stability and bioavailability, making this compound particularly interesting for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
1-(2-chloroquinolin-3-yl)-N-[(4-fluorophenyl)methyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2/c18-17-14(9-13-3-1-2-4-16(13)21-17)11-20-10-12-5-7-15(19)8-6-12/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDVJGAMNNKGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2842964.png)
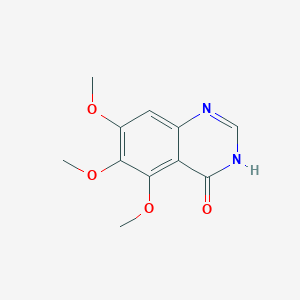
![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2842966.png)
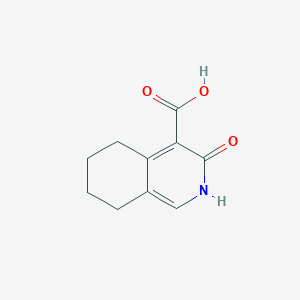
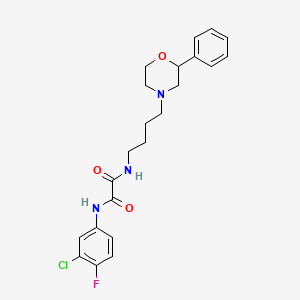
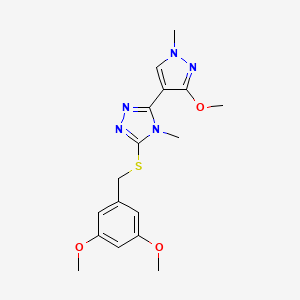
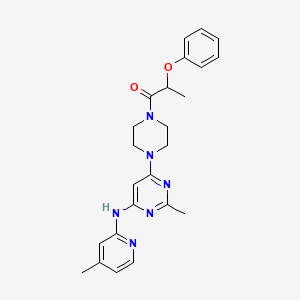
![3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2842976.png)
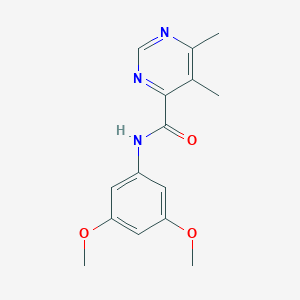
![5-[(4-chlorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2842978.png)
![N-(2-ethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2842979.png)
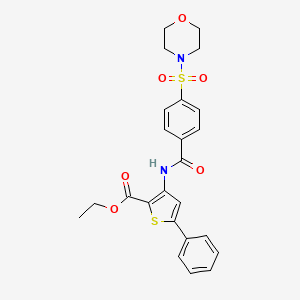
![1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2842983.png)
![N-(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)but-2-ynamide](/img/structure/B2842984.png)
